molecular formula C11H9N3O3 B15284518 3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one

3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one

Cat. No.: B15284518
M. Wt: 231.21 g/mol
InChI Key: KQALGADFZWXQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one is a compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs

Preparation Methods

The synthesis of 3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one typically involves the reaction of 2-oxoindole derivatives with amino alcohols. The preparation of oxazolidin-2-ones often utilizes 1,2-aminoalcohols and N-alkoxycarbonyl aminoalcohols as substrates . These substrates can be converted into cyclic carbamates using different reagents and catalysts, such as methanesulfonic acid under reflux conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, oxazolidin-2-ones like linezolid inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The indole moiety may also interact with various biological pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one can be compared with other oxazolidin-2-one derivatives such as linezolid, tedizolid, and contezolid . These compounds share the oxazolidinone ring but differ in their substituents, which influence their biological activities and therapeutic potential. The unique combination of the indole and oxazolidinone moieties in this compound distinguishes it from other similar compounds and contributes to its specific applications and effects.

Similar Compounds

  • Linezolid
  • Tedizolid
  • Contezolid

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

3-[(Z)-(2-oxo-1H-indol-3-ylidene)amino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H9N3O3/c15-10-9(13-14-5-6-17-11(14)16)7-3-1-2-4-8(7)12-10/h1-4H,5-6H2,(H,12,13,15)

InChI Key

KQALGADFZWXQGJ-UHFFFAOYSA-N

Isomeric SMILES

C1COC(=O)N1/N=C\2/C3=CC=CC=C3NC2=O

Canonical SMILES

C1COC(=O)N1N=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.